2-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine
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Overview
Description
2-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a methoxy group linked to a piperidine ring, which is further connected to a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole moiety, followed by the formation of the piperidine ring, and finally, the attachment of the pyrimidine ring.
Pyrazole Formation: The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives.
Piperidine Formation: The piperidine ring is often synthesized via the hydrogenation of pyridine derivatives or through cyclization reactions involving amines.
Pyrimidine Attachment: The final step involves the nucleophilic substitution reaction where the methoxy group of the pyrimidine ring is linked to the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
Scientific Research Applications
2-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets and pathways. The pyrazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The compound may also interfere with cellular processes by binding to DNA or proteins, leading to changes in cellular behavior .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-5-methoxypyrazole: Similar structure but lacks the piperidine and pyrimidine rings.
Pyrazolo[1,5-a]pyrimidines: Compounds with a fused pyrazole and pyrimidine ring system.
Uniqueness
2-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine is unique due to its combination of pyrazole, piperidine, and pyrimidine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-12-10-14(20(2)19-12)15(22)21-8-4-13(5-9-21)11-23-16-17-6-3-7-18-16/h3,6-7,10,13H,4-5,8-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMFZSIWBXKZIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCC(CC2)COC3=NC=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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